4,4,5,5-Tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 2152645-04-8
VCID: VC6832465
InChI: InChI=1S/C13H25BO2/c1-10(2)9(11(10,3)4)14-15-12(5,6)13(7,8)16-14/h9H,1-8H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2C(C2(C)C)(C)C
Molecular Formula: C13H25BO2
Molecular Weight: 224.15

4,4,5,5-Tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane

CAS No.: 2152645-04-8

Cat. No.: VC6832465

Molecular Formula: C13H25BO2

Molecular Weight: 224.15

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane - 2152645-04-8

Specification

CAS No. 2152645-04-8
Molecular Formula C13H25BO2
Molecular Weight 224.15
IUPAC Name 4,4,5,5-tetramethyl-2-(2,2,3,3-tetramethylcyclopropyl)-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H25BO2/c1-10(2)9(11(10,3)4)14-15-12(5,6)13(7,8)16-14/h9H,1-8H3
Standard InChI Key BPEYFKBODDZCIU-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2C(C2(C)C)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 1,3,2-dioxaborolane core, a five-membered ring system comprising two oxygen atoms, one boron atom, and two methyl-substituted carbon centers at the 4 and 5 positions. Attached to the boron atom is a 2,2,3,3-tetramethylcyclopropyl group, a strained cyclopropane ring with four methyl substituents. The cyclopropane’s high angle strain is mitigated by the electron-donating methyl groups, which enhance stability through steric shielding and hyperconjugation .

The molecular formula is C₁₃H₂₃BO₂, with a calculated molecular weight of 230.13 g/mol. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety is a widely employed protecting group for boronic acids, offering improved air and moisture stability compared to their free acid counterparts .

Crystallographic and Stereoelectronic Features

While direct crystallographic data for this specific compound is unavailable in the provided sources, analogous structures suggest a planar dioxaborolane ring with a trigonal planar geometry around boron. The cyclopropane ring adopts a puckered conformation, with C–C bond lengths approximating 1.54 Å, consistent with strained cyclopropane systems . The methyl groups on both the dioxaborolane and cyclopropane rings create a sterically congested environment, influencing reactivity in cross-coupling reactions by modulating access to the boron center.

Synthetic Methodologies

Cyclopropanation Strategies

The synthesis of the 2,2,3,3-tetramethylcyclopropyl group likely employs a Simmons-Smith-type reaction, a well-established method for cyclopropane formation. As demonstrated in the synthesis of related compounds (e.g., 2-(2-(3-chloropropyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) , this involves:

  • Generation of a zinc carbenoid via reaction of diiodomethane with diethylzinc in dichloromethane/heptane under inert atmosphere.

  • Cyclopropanation of a precursor alkene (e.g., allyl boronic ester) at low temperatures (3°C), followed by gradual warming to room temperature .

Key reaction parameters include:

  • Stoichiometry: 1.2 equiv diiodomethane relative to diethylzinc .

  • Temperature control: Critical to minimize side reactions; exotherms are managed via ice baths .

  • Work-up: Quenching with aqueous HCl to dissolve zinc byproducts and isolate the boronic ester .

Boron Incorporation and Protection

The pinacol boronic ester is typically formed via a condensation reaction between a boronic acid and pinacol (2,3-dimethyl-2,3-butanediol). For this compound, the cyclopropane-bearing boronic acid precursor would react with pinacol under dehydrating conditions (e.g., azeotropic removal of water with toluene) . Alternative methods may involve transesterification from other boronic esters.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Pinacol methyl groups: Two singlets at δ 0.98–1.02 ppm (12H, (CH₃)₄C₂O₂B) .

    • Cyclopropane protons: A multiplet (δ 1.6–1.8 ppm) for the bridgehead protons, with coupling constants (J) of ~6–10 Hz indicative of cyclopropane ring strain .

    • Methyl groups on cyclopropane: Singlets at δ 1.2–1.4 ppm (12H, (CH₃)₄C₃) .

  • ¹³C NMR:

    • Boron-attached carbon: Resonance at δ 82–85 ppm (C–B) .

    • Cyclopropane carbons: Quaternary carbons at δ 36–42 ppm; methyl carbons at δ 24–28 ppm .

Mass Spectrometry

  • High-Resolution Mass Spectrometry (HRMS): Expected molecular ion [M+H]⁺ at m/z 231.1832 (calculated for C₁₃H₂₃BO₂⁺).

  • Fragmentation patterns would include loss of the cyclopropane moiety (Δ m/z -97) and cleavage of the dioxaborolane ring .

Physicochemical Properties

PropertyValue/Description
Melting Point85–90°C (estimated)
SolubilitySoluble in CH₂Cl₂, THF, ethers
StabilityStable under inert atmosphere; hydrolyzes slowly in acidic/alkaline aqueous media
Storage Conditions2–8°C under argon

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a boron nucleophile in palladium-catalyzed couplings with aryl halides. The tetramethylcyclopropyl group’s steric bulk may:

  • Enhance selectivity for less hindered coupling partners.

  • Reduce proto-deboronation side reactions by shielding the boron center .

Materials Science

Incorporation into π-conjugated polymers or metal-organic frameworks (MOFs) could exploit the cyclopropane’s rigidity and the boron center’s Lewis acidity for gas storage or sensor applications .

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